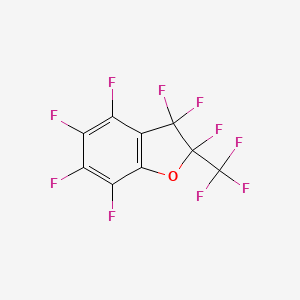![molecular formula C22H24O8 B12588732 7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone CAS No. 502850-40-0](/img/structure/B12588732.png)
7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone is a complex organic compound with the molecular formula C22H24O8. It is characterized by its unique spiro structure, which includes multiple oxygen atoms and double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,12,20,25-Tetraoxadispiro[484~14~8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone typically involves multi-step organic reactionsSpecific reagents and catalysts, such as Lewis acids, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or conversion of functional groups to higher oxidation states.
Reduction: Removal of oxygen atoms or conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxygenated derivatives, while reduction reactions may produce simpler hydrocarbon structures .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimalarial agent. Studies have demonstrated its efficacy against Plasmodium species, the causative agents of malaria. Its mechanism of action involves the generation of reactive oxygen species, which damage the parasite’s cellular components .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it a valuable component in the formulation of high-performance materials .
Mecanismo De Acción
The mechanism of action of 7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone involves the interaction with molecular targets, such as enzymes and cellular membranes. The compound generates reactive oxygen species, leading to oxidative stress and damage to cellular components. This mechanism is particularly effective against parasites and cancer cells, which are more susceptible to oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Dispiro-1,2,4,5-tetraoxanes: These compounds share a similar spiro structure and have shown antimalarial activity.
Artemisinin: A well-known antimalarial compound with a peroxide bridge, similar to the tetraoxane structure.
Uniqueness
7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone is unique due to its specific arrangement of oxygen atoms and double bonds, which confer distinct chemical and biological properties. Its stability and reactivity make it a versatile compound for various applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
502850-40-0 |
|---|---|
Fórmula molecular |
C22H24O8 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
7,12,20,25-tetraoxadispiro[4.8.414.85]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone |
InChI |
InChI=1S/C22H24O8/c23-17-21(9-1-2-10-21)18(24)28-14-6-8-16-30-20(26)22(11-3-4-12-22)19(25)29-15-7-5-13-27-17/h1-8H,9-16H2 |
Clave InChI |
KKCQTRSQJSYJLD-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC12C(=O)OCC=CCOC(=O)C3(CC=CC3)C(=O)OCC=CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


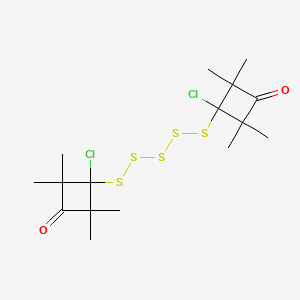
![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
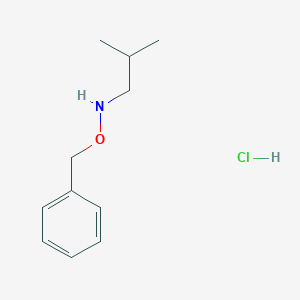
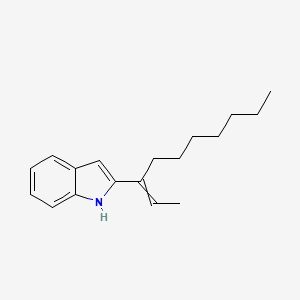
![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
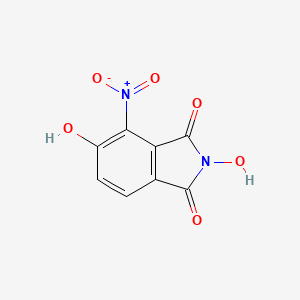
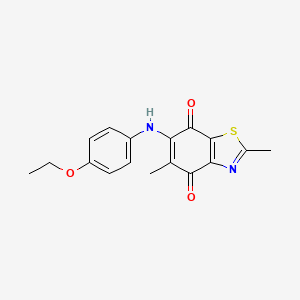
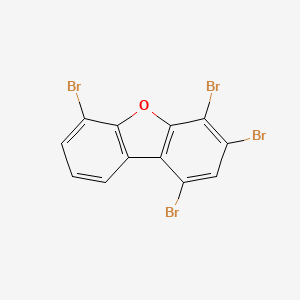
![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
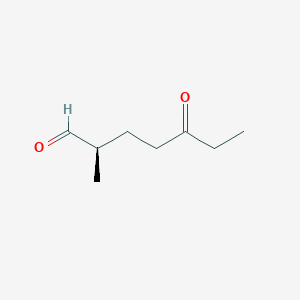
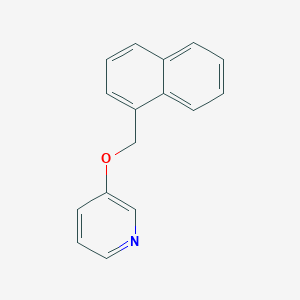
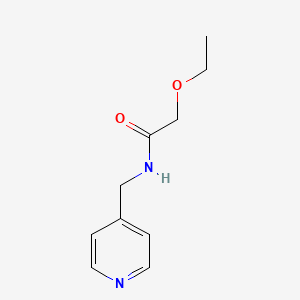
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
